Technical Monograph: 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid
Technical Monograph: 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid
Executive Summary: The Scaffold Architecture
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid represents a critical structural variation of the 2-arylquinoline-4-carboxylic acid class (often historically associated with Cinchophen). In modern drug discovery, this specific scaffold serves as a privileged pharmacophore for Neurokinin-3 (NK3) receptor antagonists , SIRT3 inhibitors , and anti-infective agents .
Unlike the unsubstituted parent quinoline, the 8-methyl substitution introduces steric bulk proximal to the nitrogen heteroatom, modulating metal chelation properties and receptor binding kinetics. Simultaneously, the 4-methoxyphenyl moiety at the C2 position enhances lipophilicity and provides an electron-rich domain for π-stacking interactions within active sites.
This guide details the physicochemical properties, Pfitzinger synthetic pathway, and experimental protocols required for the utilization of this compound in high-throughput screening and lead optimization.
Chemical Identity & Physicochemical Profiling[1][2]
The compound is characterized by a high melting point and limited aqueous solubility, necessitating specific solvent systems for biological assays.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| CAS Number | 107027-47-4 | Verified Registry |
| Molecular Weight | 293.32 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 214–216 °C (Predicted/Analogous) | High thermal stability |
| LogP (Predicted) | 4.2 ± 0.4 | High Lipophilicity |
| pKa (Acid) | 3.8 ± 0.2 (Carboxylic acid) | Ionized at physiological pH |
| pKa (Base) | 4.5 ± 0.5 (Quinoline Nitrogen) | Weakly basic due to steric hindrance |
| Solubility | DMSO (>20 mg/mL), Ethanol (Hot), 1N NaOH | Insoluble in water |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (N, O-Me, C=O) |
Synthetic Framework: The Pfitzinger Reaction[6][7]
The most robust route to 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is the Pfitzinger Reaction . This condensation involves 7-methylisatin and 4-methoxyacetophenone in a strong alkaline medium.
Mechanistic Rationale
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Ring Opening : The 7-methylisatin ring is hydrolyzed by KOH to form the intermediate potassium 2-amino-3-methylphenylglyoxylate (isatinate).
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Condensation : The ketone enolate of 4-methoxyacetophenone attacks the ketone carbonyl of the glyoxylate.
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Cyclization : Intramolecular dehydration yields the quinoline core.
The choice of 7-methylisatin is critical; the methyl group at position 7 of the isatin ring translates to position 8 on the final quinoline ring due to the numbering shift during ring expansion.
Synthetic Pathway Visualization
Figure 1: The Pfitzinger synthetic pathway converting 7-methylisatin and 4-methoxyacetophenone into the target quinoline scaffold.[1]
Biological Applications & Pharmacophore Potential[1][6][8]
This compound is rarely a final drug but serves as a high-value intermediate and chemical probe .
Neurokinin-3 (NK3) Receptor Antagonism
The 2-arylquinoline-4-carboxylic acid core mimics the pharmacophore of Talnetant and Osanetant precursors.
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Mechanism : NK3 receptors (Tachykinin receptor 3) bind Neurokinin B (NKB).[2] Antagonists are critical for treating sex-hormone disorders (e.g., hot flashes in menopause, PCOS).
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Role of 8-Methyl : The 8-methyl group restricts rotation around the quinoline core, potentially locking the molecule in a bioactive conformation that fits the hydrophobic pocket of the GPCR.
SIRT3 Inhibition (Oncology)
Recent studies identify 2-arylquinoline-4-carboxylic acid derivatives as selective inhibitors of Sirtuin 3 (SIRT3) .
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Target : Mitochondrial NAD+-dependent deacetylase.
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Effect : Inhibition leads to hyperacetylation of mitochondrial proteins, inducing metabolic stress in leukemia cells (e.g., MLLr leukemic cell lines).
Biological Workflow Visualization
Figure 2: Pharmacological interaction map showing dual utility in endocrinology (NK3R) and oncology (SIRT3).
Experimental Protocols
Synthesis Protocol (Standardized Pfitzinger)
Note: This protocol is scaled for 10 mmol.
Reagents:
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7-Methylisatin (1.61 g, 10 mmol)
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4-Methoxyacetophenone (1.50 g, 10 mmol)
-
Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (for precipitation)
Procedure:
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Dissolution : In a 100 mL round-bottom flask, suspend 7-methylisatin (1.61 g) in 15 mL of 33% KOH solution. Heat gently until the isatin dissolves and the solution turns yellow/orange (formation of isatinate).
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Addition : Add 4-methoxyacetophenone (1.50 g) dissolved in 20 mL of ethanol to the reaction mixture.
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Reflux : Reflux the mixture at 80–90°C for 12–16 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting isatin disappears.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100 g).
-
Acidify carefully with glacial acetic acid (or 10% HCl) to pH 4–5. A copious precipitate will form.
-
-
Isolation : Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification : Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.
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Yield : Expected yield is 65–80%.
Characterization (Expected Data)
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 13.5-14.0 (br s, 1H, COOH)
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δ 8.5 (s, 1H, H-3 of quinoline)
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δ 8.1 (d, 2H, H-2',6' of methoxyphenyl)
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δ 7.8 (d, 1H, H-5)
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δ 7.5 (t, 1H, H-6)
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δ 7.1 (d, 2H, H-3',5' of methoxyphenyl)
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δ 3.85 (s, 3H, O-Me)
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δ 2.75 (s, 3H, 8-Me)
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References
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Pfitzinger Reaction Mechanism & Scope Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294.
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Synthesis of 2-Arylquinoline-4-carboxylic Acids Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[4] Acta Crystallographica Section E, 68(10), o2892.
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NK3 Receptor Antagonists in Menopause Prague, J. K., et al.[5][2] (2017).[2] "Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet, 389(10081), 1809-1820.
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SIRT3 Inhibitors and Quinoline Scaffolds Zhang, X., et al. (2022).[2] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology, 13.
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Compound Registry PubChem Database. "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Analog)." CID 676325.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. womensmentalhealth.org [womensmentalhealth.org]
